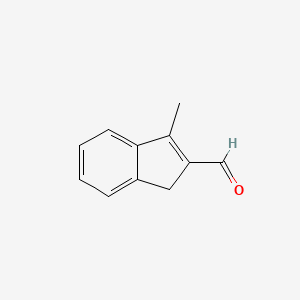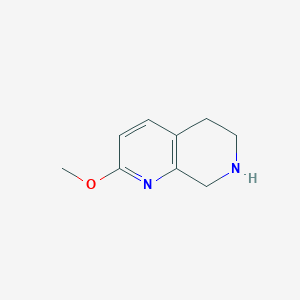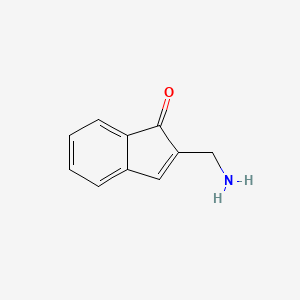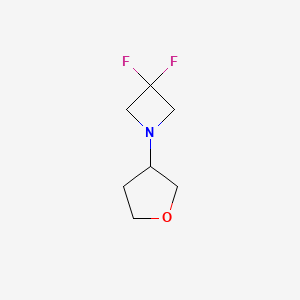
3-methyl-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic aromatic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a methyl group at the 3-position and an aldehyde group at the 2-position makes this compound a unique and valuable compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylindene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the Vilsmeier-Haack reaction, where 3-methylindene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction forms the corresponding formylated product, which can be further purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-methyl-1H-indene-2-carboxylic acid.
Reduction: 3-methyl-1H-indene-2-methanol.
Substitution: 3-bromo-1H-indene-2-carbaldehyde (for halogenation).
Scientific Research Applications
3-methyl-1H-indene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-indene-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition and substitution reactions. The methyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1H-indene-2-carbaldehyde: Lacks the methyl group at the 3-position, resulting in different reactivity and properties.
3-methyl-1H-indole-2-carbaldehyde: Contains an indole ring instead of an indene ring, leading to distinct chemical behavior and applications.
3-methyl-1H-naphthalene-2-carbaldehyde: Features a naphthalene ring system, which affects its aromaticity and reactivity.
Uniqueness
3-methyl-1H-indene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
3-methyl-1H-indene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-10(7-12)6-9-4-2-3-5-11(8)9/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIPLFHSLYDZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C12)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)



![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)

![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)





